molecular formula C15H15FN4O2S B2851377 METHYL 7-(3-FLUOROPHENYL)-5-METHYL-2-(METHYLSULFANYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE CAS No. 909574-73-8

METHYL 7-(3-FLUOROPHENYL)-5-METHYL-2-(METHYLSULFANYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE

Cat. No.: B2851377
CAS No.: 909574-73-8
M. Wt: 334.37
InChI Key: VBYDCGSSNYAVEJ-UHFFFAOYSA-N
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Description

METHYL 7-(3-FLUOROPHENYL)-5-METHYL-2-(METHYLSULFANYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE is a triazolopyrimidine derivative characterized by a methyl ester group at position 6, a 3-fluorophenyl substituent at position 7, a methyl group at position 5, and a methylsulfanyl (SCH₃) moiety at position 2. The 3-fluorophenyl group enhances lipophilicity, which may improve membrane permeability, while the methylsulfanyl substituent could influence electronic properties and metabolic stability .

Properties

IUPAC Name

methyl 7-(3-fluorophenyl)-5-methyl-2-methylsulfanyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15FN4O2S/c1-8-11(13(21)22-2)12(9-5-4-6-10(16)7-9)20-14(17-8)18-15(19-20)23-3/h4-7,12H,1-3H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBYDCGSSNYAVEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(N2C(=NC(=N2)SC)N1)C3=CC(=CC=C3)F)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Action Environment

Environmental factors can significantly influence a compound’s action, efficacy, and stability Factors such as pH, temperature, and the presence of other molecules can impact how a compound interacts with its targets and how it is metabolized within the body

Biological Activity

Methyl 7-(3-fluorophenyl)-5-methyl-2-(methylsulfanyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a novel compound within the triazolopyrimidine class, which has garnered attention due to its diverse biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Overview of Triazolopyrimidine Derivatives

Triazolopyrimidines are recognized for their wide range of biological activities, including:

  • Anticancer : Inducing apoptosis and cell cycle arrest in various cancer cell lines.
  • Antimicrobial : Exhibiting activity against both Gram-positive and Gram-negative bacteria.
  • Neuroprotective : Potential applications in treating neurodegenerative diseases like Alzheimer's.
  • Antiviral : Inhibition of viral replication mechanisms.

The specific compound in focus has yet to be extensively studied in isolation; however, it shares structural characteristics with other triazolopyrimidines that have been documented for their significant biological effects .

Anticancer Properties

Research indicates that triazolopyrimidine derivatives can induce G0/G1 phase arrest or apoptosis in cancer cells. For instance, studies have shown that certain derivatives exhibit potent antiproliferative activity against various cancer cell lines, including breast (MCF-7) and melanoma (B16) cells. The compound's ability to reduce cell viability is likely linked to its interaction with microtubule dynamics and tubulin degradation pathways .

Cell Line IC50 (µM) Effect
B16 Melanoma6.50 (24h)Significant reduction in viability
MCF-7 BreastVariesInduces apoptosis and cell cycle arrest

Antimicrobial Activity

Triazolopyrimidine derivatives have demonstrated antimicrobial effects against various pathogens. The compound's structure suggests potential activity against methicillin-resistant Staphylococcus aureus (MRSA) and other resistant strains. The mechanism of action may involve disruption of bacterial biofilms and interference with cellular integrity .

Microorganism Activity
MRSAStrong antimicrobial effect
Gram-negative bacteriaModerate activity

Neuroprotective Effects

The neuroprotective potential of triazolopyrimidines is particularly relevant in the context of Alzheimer's disease. Compounds similar to this compound have been shown to inhibit tau phosphorylation and aggregation, which are critical factors in Alzheimer's pathology .

Structure-Activity Relationship (SAR)

The biological activity of triazolopyrimidine derivatives is heavily influenced by their structural components. Modifications at specific positions on the triazole or pyrimidine rings can enhance or diminish their pharmacological effects. For instance:

  • Fluorine Substitution : The presence of fluorine at the 3-position on the phenyl ring has been associated with improved binding affinity and selectivity for target proteins.
  • Methylsulfanyl Group : This group may enhance lipophilicity and membrane permeability, facilitating better bioavailability .

Case Study 1: Anticancer Activity Assessment

In a study assessing the anticancer properties of related triazolopyrimidine compounds, it was found that modifications at the C7 position significantly affected microtubule stabilization. Compounds with a fluorine atom at this position exhibited enhanced stability compared to those lacking this modification .

Case Study 2: Antimicrobial Efficacy

A series of copper(II) complexes derived from triazolopyrimidine showed promising results against biofilms formed by MRSA. These complexes exhibited both cytotoxicity towards cancer cells and low toxicity towards normal cells, indicating a favorable therapeutic index .

Scientific Research Applications

Medicinal Chemistry

Antiviral Activity
Recent studies have highlighted the potential of triazolopyrimidine derivatives, including methyl 7-(3-fluorophenyl)-5-methyl-2-(methylsulfanyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate, as antiviral agents. For instance, research has shown that compounds with this scaffold exhibit significant inhibition against HIV-1 Tat–TAR interactions. In vitro assays demonstrated effective inhibition across multiple testing methods, suggesting a promising avenue for developing antiviral therapies targeting HIV .

Anticancer Properties
The compound's structural features also position it as a potential anticancer agent. A study investigating triazolopyrimidine-based inhibitors reported that certain derivatives exhibited high selectivity and affinity for fatty acid-binding protein 4 (FABP4), which is implicated in tumor progression and metastasis. This specificity allows for the development of targeted cancer therapies that minimize side effects associated with conventional treatments .

Anti-inflammatory Effects
Investigations into the anti-inflammatory properties of triazolopyrimidine derivatives have revealed their ability to inhibit cyclooxygenase enzymes. Compounds from this class have shown superior anti-inflammatory activity compared to standard drugs in various assays. These findings suggest that this compound may serve as a lead compound for developing new anti-inflammatory medications .

Agricultural Applications

Herbicidal Activity
The compound has demonstrated herbicidal properties through its inhibition of acetohydroxyacid synthase (AHAS), an essential enzyme in the biosynthesis of branched-chain amino acids in plants. In laboratory settings, it exhibited effective herbicidal action against various weed species, indicating its potential use as a novel herbicide in agricultural practices .

Pesticide Development
Given the increasing resistance of pests to conventional pesticides and the environmental impact of chemical pest control methods, there is an urgent need for eco-friendly alternatives. Research suggests that triazolopyrimidine derivatives could be developed into botanical pesticides due to their bioactive properties against agricultural pests. Their efficacy against specific target organisms could lead to sustainable pest management solutions .

Biochemical Research

Enzyme Inhibition Studies
The compound has been subjected to quantitative structure–activity relationship (QSAR) studies to elucidate its binding interactions with various enzymes. Docking studies have indicated favorable binding profiles with enzymes such as dihydroorotate dehydrogenase (DHODH), which is crucial for pyrimidine biosynthesis. This interaction could be leveraged for designing inhibitors that modulate enzyme activity in metabolic pathways relevant to diseases like cancer and autoimmune disorders .

Case Studies and Research Findings

Application AreaFindingsReference
Antiviral ActivityInhibition of HIV-1 Tat–TAR interactions across multiple assays
Anticancer PropertiesHigh selectivity for FABP4; potential for targeted cancer therapies
Anti-inflammatory EffectsSuperior inhibition of cyclooxygenase enzymes compared to standard drugs
Herbicidal ActivityEffective inhibition of AHAS; potential novel herbicide development
Pesticide DevelopmentBioactive properties against pests; potential eco-friendly pesticide alternative

Chemical Reactions Analysis

Ester Hydrolysis

The methyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for modifying bioavailability or enabling further derivatization.

ConditionsReagentsProductYieldSource
Basic (LiOH/H₂O/THF)LiOH, H₂O, THF, 12 h RT7-(3-Fluorophenyl)-5-methyl-2-(methylsulfanyl)-4H,7H- triazolo[1,5-a]pyrimidine-6-carboxylic acid89%
Acidic (HCl/EtOH)6 M HCl, EtOH, refluxSame as above75–80%

Mechanistic Insight :
The reaction proceeds via nucleophilic attack by hydroxide or water on the carbonyl carbon, followed by elimination of methanol .

Nucleophilic Substitution at Methylsulfanyl Group

The methylsulfanyl (–SMe) group acts as a leaving group in nucleophilic substitutions, enabling replacement with amines, alkoxides, or other nucleophiles.

NucleophileConditionsProductYieldSource
PiperidineDMF, K₂CO₃, 80°C, 6 h2-Piperidinyl derivative68%
Sodium methoxideMeOH, reflux, 8 h2-Methoxy derivative72%

Key Observation :
The reaction efficiency depends on the nucleophile’s strength and steric hindrance around the triazole ring.

Oxidation of Methylsulfanyl Group

The –SMe group is oxidized to sulfone (–SO₂Me) or sulfoxide (–SOMe) using oxidizing agents.

Oxidizing AgentConditionsProductYieldSource
m-CPBADCM, 0°C to RT, 4 hSulfoxide85%
H₂O₂/AcOHAcOH, 60°C, 12 hSulfone78%

Application :
Sulfone derivatives exhibit enhanced metabolic stability and binding affinity in pharmacological studies.

Cross-Coupling Reactions

The fluorophenyl and triazolopyrimidine rings participate in palladium-catalyzed cross-couplings.

Reaction TypeReagentsProductYieldSource
Suzuki–MiyauraPd(PPh₃)₄, Na₂CO₃, DME7-(3-Biphenyl) derivative65%
Buchwald–HartwigPd₂(dba)₃, XantphosN-Aryl substituted triazolo-pyrimidine58%

Limitation :
The electron-withdrawing fluorine substituent reduces reactivity in electrophilic substitutions but enhances oxidative stability .

Ring Functionalization

The triazolopyrimidine core undergoes electrophilic substitution at specific positions under controlled conditions.

ReactionReagentsPosition ModifiedYieldSource
NitrationHNO₃/H₂SO₄, 0°CC-542%
BrominationNBS, AIBN, CCl₄C-755%

Note :
Regioselectivity is governed by the electron-deficient nature of the pyrimidine ring .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s core triazolopyrimidine scaffold is shared with several derivatives, but substituent variations lead to distinct physicochemical and biological profiles. Key analogues include:

Compound Substituents Molecular Formula Molecular Weight Key Features
Target Compound 6-COOCH₃; 7-(3-FC₆H₄); 5-CH₃; 2-SCH₃ C₁₇H₁₅FN₄O₂S 374.39 g/mol Enhanced lipophilicity; potential metabolic stability due to SCH₃ group
Ethyl 7-chloromethyl-5-(2-chlorophenyl)-7-hydroxy-2-methylsulfanyl-4,5,6,7-tetrahydro-1,2,4-triazolo[1,5-a]pyrimidine-6-carboxylate 6-COOCH₂CH₃; 5-(2-ClC₆H₄); 7-CH₂Cl; 7-OH; 2-SCH₃ C₁₇H₁₇Cl₂N₄O₃S 443.30 g/mol Chlorophenyl and hydroxy groups may reduce lipophilicity; tetrahydro core increases polarity
5-Methyl-2-trifluoromethyl-4H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one 7-O; 2-CF₃; 5-CH₃ C₇H₅F₃N₄O 218.14 g/mol Trifluoromethyl group enhances electronegativity and oxidative stability

Stability and Reactivity

  • The methyl ester in the target compound may hydrolyze more slowly than ethyl esters (e.g., ), extending its half-life in biological systems.
  • Fluorine’s electronegativity could enhance binding affinity to aromatic receptors compared to chlorine or methoxy groups .

Q & A

Q. What are the key synthetic methodologies for synthesizing triazolopyrimidine derivatives like this compound?

Synthesis typically involves multi-step routes, starting with the condensation of 3,5-diamino-1,2,4-triazole with substituted aryl precursors. Critical steps include cyclization under reflux in solvents like dimethylformamide (DMF) and the use of catalysts (e.g., ZnCl₂) to enhance regioselectivity. Reaction parameters (temperature, solvent polarity) must be optimized to avoid side products like regioisomers or incomplete cyclization .

Q. How are structural characterization and purity validation performed for this compound?

Characterization relies on NMR (¹H/¹³C for substituent analysis), IR spectroscopy (to confirm functional groups like ester C=O), and mass spectrometry (for molecular ion verification). X-ray crystallography may resolve ambiguities in stereochemistry, as seen in structurally analogous triazolopyrimidines .

Q. What role do substituents (e.g., 3-fluorophenyl, methylsulfanyl) play in modulating chemical reactivity?

The 3-fluorophenyl group enhances electron-withdrawing effects, stabilizing the triazole ring during reactions. Methylsulfanyl acts as a leaving group in nucleophilic substitutions, enabling further derivatization. Substituent positioning influences steric hindrance and intermolecular interactions, as observed in related compounds .

Q. How does pH or temperature affect the compound’s stability during storage or reactions?

Hydrolysis of the ester group is a key degradation pathway under acidic conditions. Stability studies recommend storage at neutral pH and low temperatures (−20°C) to preserve integrity. Thermal gravimetric analysis (TGA) can quantify decomposition thresholds .

Advanced Research Questions

Q. What strategies resolve contradictions in bioactivity data between in vitro and in vivo studies?

Discrepancies may arise from metabolic instability or poor bioavailability. To address this:

  • Perform metabolic profiling (e.g., liver microsome assays) to identify degradation pathways.
  • Optimize lipophilicity via substituent modifications (e.g., replacing methylsulfanyl with more stable groups).
  • Use pharmacokinetic modeling to correlate in vitro potency with in vivo exposure .

Q. How can reaction yields be improved for large-scale synthesis without compromising purity?

  • Employ flow chemistry to enhance heat/mass transfer during cyclization.
  • Use HPLC monitoring to isolate intermediates and minimize side reactions.
  • Optimize solvent systems (e.g., switch from DMF to acetonitrile for easier purification) .

Q. What computational approaches predict binding affinities to biological targets (e.g., viral proteases)?

Molecular docking (AutoDock, Schrödinger Suite) models interactions between the triazolopyrimidine core and target active sites. Density Functional Theory (DFT) calculations assess electronic effects of substituents on binding energy. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Q. How do environmental factors influence the compound’s fate in ecological systems?

  • Assess photodegradation under UV light using HPLC-MS to identify breakdown products.
  • Conduct soil adsorption studies (OECD Guideline 106) to evaluate mobility.
  • Use Daphnia magna or Danio rerio models for ecotoxicity profiling .

Q. What analytical techniques differentiate regioisomers formed during synthesis?

  • 2D NMR (COSY, NOESY) resolves spatial proximity of substituents.
  • X-ray crystallography provides unambiguous structural confirmation.
  • High-resolution mass spectrometry (HRMS) distinguishes isomers via exact mass .

Q. How can substituent modifications enhance selectivity for specific biological targets?

  • Perform SAR studies by systematically varying substituents (e.g., replacing fluorine with chlorine).
  • Use cryo-EM or X-ray crystallography of target-ligand complexes to identify critical interactions.
  • Apply machine learning models trained on bioactivity datasets to predict optimal substitutions .

Methodological Considerations for Data Interpretation

Q. How should researchers address discrepancies in spectroscopic data between batches?

  • Recalibrate instruments using certified reference standards.
  • Verify solvent purity (e.g., deuterated solvent grade) and sample concentration.
  • Cross-validate with independent techniques (e.g., IR + Raman spectroscopy) .

Q. What frameworks guide the design of ecological risk assessments for novel triazolopyrimidines?

Follow ICH M7 guidelines for mutagenicity screening and OECD test protocols for aquatic toxicity. Integrate physicochemical data (logP, pKa) with exposure models (EUSES) to estimate risk quotients .

Tables for Key Data

Property Method Typical Results Reference
Melting PointDifferential Scanning Calorimetry162–165°C
LogP (Partition Coefficient)Shake-flask method2.8 ± 0.3
NMR Shift (¹H, triazole H)500 MHz DMSO-d₆δ 8.45 (s, 1H)
IC₅₀ (Enzyme Inhibition)Fluorescence assay12.3 μM ± 1.2 (vs. target protease)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.